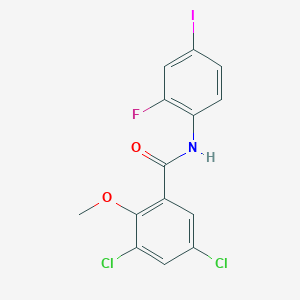![molecular formula C15H16F2N4O B3500206 5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3500206.png)
5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole and are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported to involve a one-pot, two-step process via Pd-catalyzed direct CH-arylation followed by a saponification–decarboxylation reaction . This method has the advantages of convenient manipulation, short reaction times, excellent yields, and the use of commercially available and relatively non-toxic compounds .Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine” includes a pyrazolo[1,5-a]pyrimidine core, which is a fused N-heterocyclic system of a pyrazole .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to inhibit membrane-bound pyrophosphatase (mPPase) with small molecules . mPPases are absent in humans, but essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .Mechanism of Action
Certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cycline dependent kinase (CDK) (e.g., CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc.) . They are used to treat disorders associated with CDK such as those arising from an inappropriate activity, mutation, overexpression, or upstream pathway activation of CDK .
Future Directions
The future directions of research on “5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its inhibitory effects on CDK and its potential therapeutic uses . Additionally, more research could be conducted on its potential use in the treatment or prevention of Alzheimer’s disease .
properties
IUPAC Name |
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O/c16-13(17)12-7-11(9-3-4-9)19-14-10(8-18-21(12)14)15(22)20-5-1-2-6-20/h7-9,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQCYOROSMTBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(6-chloro-7-methyl-1,3-benzothiazol-2-yl)-N-methylacetamide](/img/structure/B3500124.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3500127.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3500131.png)
![3,5-dichloro-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3500133.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3500136.png)

![ethyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500161.png)
![ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate](/img/structure/B3500166.png)
![N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500177.png)

![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3500184.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3500192.png)
![methyl 2-({[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B3500213.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3500221.png)